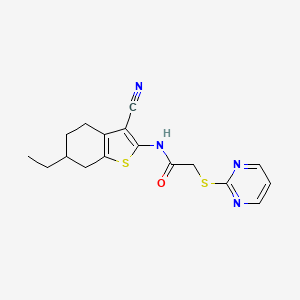

![molecular formula C15H13ClO4S B4697030 2-[(4-chlorophenyl)thio]-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B4697030.png)

2-[(4-chlorophenyl)thio]-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related structures involves several steps, including halogenation, O-alkylation, and hydrolysis processes. For example, derivatives have been synthesized through the reaction of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation, yielding thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis, produce dialkoxythiophene-2-carboxylic acids. These acids can then undergo thermal decarboxylation or aqueous acid-mediated decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of related compounds, such as the dimeric complex synthesized with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid and 1,10-phenanthroline, showcases a seven-coordinate structure. The crystal analysis reveals a monoclinic system, providing insight into the coordination geometry and the bonding environment, which is crucial for understanding the chemical behavior of such compounds (Chang, 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally similar to the one has been explored through various reactions, such as the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides, which results in the formation of trans-diacetoxy imides of the norbornane series. These transformations are indicative of the compound's reactive nature and its potential for further chemical modifications (Palchikov et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the behavior of these compounds under various conditions. While specific data on "2-[(4-chlorophenyl)thio]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid" is not provided, studies on similar compounds, such as the aforementioned dimeric complex, offer insights into the factors influencing these properties, including molecular geometry and intermolecular interactions (Chang, 2009).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a furan derivative , and furan derivatives have been found to have a wide range of biological activities . .

Mode of Action

Furan derivatives have been shown to interact with various biological targets, leading to a range of effects . .

Biochemical Pathways

Furan derivatives have been shown to affect a variety of biochemical pathways . .

Result of Action

Furan derivatives have been shown to have a wide range of biological activities . .

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4S/c16-6-1-3-7(4-2-6)21-13-9-5-8-11(10(9)14(17)18)15(19)20-12(8)13/h1-4,8-13H,5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQLLKPKQRZMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2OC3=O)SC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4696961.png)

![N-({[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4696962.png)

![3-(4-chlorobenzyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B4696965.png)

![{2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4696974.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4696981.png)

![3-[(2,3-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4697011.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697036.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4697040.png)

![2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B4697049.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697051.png)